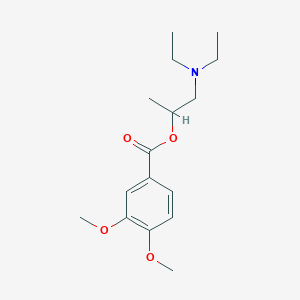![molecular formula C13H17FN2O B294929 3-fluoro-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B294929.png)
3-fluoro-N-[2-(1-pyrrolidinyl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-N-[2-(1-pyrrolidinyl)ethyl]benzamide is a chemical compound that features a benzamide core substituted with a fluorine atom and a pyrrolidin-1-yl ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[2-(1-pyrrolidinyl)ethyl]benzamide typically involves the following steps:
Formation of the Pyrrolidine Derivative: The initial step involves the preparation of the pyrrolidine derivative. This can be achieved through the reaction of pyrrolidine with an appropriate alkylating agent under basic conditions.
Fluorination: The introduction of the fluorine atom is usually carried out using a fluorinating agent such as Selectfluor. The reaction conditions often involve mild temperatures and inert atmospheres to prevent unwanted side reactions.
Amidation: The final step involves the coupling of the fluorinated pyrrolidine derivative with a benzoyl chloride derivative to form the desired benzamide. This step typically requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-fluoro-N-[2-(1-pyrrolidinyl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the amide nitrogen. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF (tetrahydrofuran).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-fluoro-N-[2-(1-pyrrolidinyl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents.
Material Science: The compound’s properties are explored for use in the development of advanced materials, including polymers and coatings.
Biological Studies: It is used as a probe in biological studies to understand the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound is utilized in the synthesis of other complex molecules, serving as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-fluoro-N-[2-(1-pyrrolidinyl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorine atom and the pyrrolidin-1-yl ethyl group play crucial roles in enhancing binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-fluoro-2-(pyrrolidin-1-yl)pyridine
- 3-fluoro-N-[(2S,3R,6R)-2-(hydroxymethyl)-6-[2-oxo-2-(2-pyrrolidin-1-ylethylamino)ethyl]oxan-3-yl]benzamide
- Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide
Uniqueness
3-fluoro-N-[2-(1-pyrrolidinyl)ethyl]benzamide stands out due to its specific substitution pattern, which imparts unique physicochemical properties. The presence of the fluorine atom enhances its metabolic stability and lipophilicity, while the pyrrolidin-1-yl ethyl group contributes to its binding affinity and selectivity towards biological targets. These features make it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C13H17FN2O |
|---|---|
Molekulargewicht |
236.28 g/mol |
IUPAC-Name |
3-fluoro-N-(2-pyrrolidin-1-ylethyl)benzamide |
InChI |
InChI=1S/C13H17FN2O/c14-12-5-3-4-11(10-12)13(17)15-6-9-16-7-1-2-8-16/h3-5,10H,1-2,6-9H2,(H,15,17) |
InChI-Schlüssel |
RPLJWMVKOFCLHV-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCNC(=O)C2=CC(=CC=C2)F |
Kanonische SMILES |
C1CCN(C1)CCNC(=O)C2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[Benzyl(methyl)amino]propan-2-yl (2,4-dichlorophenoxy)acetate](/img/structure/B294846.png)
![2-(4-fluorophenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B294848.png)
![1-[Benzyl(methyl)amino]propan-2-yl (4-chlorophenoxy)acetate](/img/structure/B294850.png)
![2-(4-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B294851.png)

![2-phenoxy-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294854.png)
![N-[2-(4-morpholinyl)ethyl]-2,2-diphenylpropanamide](/img/structure/B294856.png)
![2,2-diphenyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294858.png)

![4-ethoxy-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B294863.png)

![3,4,5-trimethoxy-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B294866.png)


